molecular formula C13H13NO3S B2509264 Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 82437-65-8

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B2509264
CAS No.: 82437-65-8
M. Wt: 263.31
InChI Key: URVGGHXAKUJCDH-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate (CAS: 82437-65-8) is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 3, a 4-methoxyphenyl group at position 4, and a methyl ester at position 2. This compound serves as a versatile precursor in medicinal chemistry and materials science due to its reactive amino and ester groups, enabling further functionalization. Its synthesis typically involves diazotization and Sandmeyer-type reactions, as demonstrated in studies from Heterocycles (2008), where it was used to generate brominated derivatives (e.g., Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate) and thieno[3,4-c]cinnoline derivatives .

Key analytical data for the compound includes:

  • Molecular Formula: C₁₄H₁₃NO₃S
  • Molecular Weight: 287.32 g/mol
  • Melting Point: Not explicitly reported, but derivatives like Methyl 7,8-dimethoxythieno[3,4-c]cinnoline-3-carboxylate (3a) exhibit mp 236°C .
  • Spectroscopy: IR (KBr) peaks at ~1704 cm⁻¹ (ester C=O) and ~1607 cm⁻¹ (aromatic C=C); LC-MS shows [M⁺] at m/z 305 .

Properties

IUPAC Name

methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(11(10)14)13(15)17-2/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVGGHXAKUJCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to facilitate esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. It has shown potential in the development of:

  • Anti-inflammatory Drugs : The compound is being investigated for its efficacy in treating inflammatory diseases.
  • Analgesic Medications : Research indicates that it may contribute to the formulation of pain-relief medications.

Organic Synthesis

This compound serves as a building block in organic synthesis, facilitating the creation of complex molecules. Its utility includes:

  • Synthesis of Thiophene Derivatives : It can be modified through various chemical reactions, such as oxidation and substitution, to produce a range of thiophene derivatives that are valuable in medicinal chemistry .

Biological Research

In biological studies, this compound has been explored for various activities:

  • Anticancer Properties : Preliminary studies demonstrate its potential against cancer cell lines like HepG2 (liver) and MCF-7 (breast), with IC50 values indicating significant anti-proliferative effects (less than 25 μM) .
Cancer Cell LineIC50 (μM)
HepG2 (Liver)< 25
MCF-7 (Breast)< 25
PC-3 (Prostate)> 25
  • Antimicrobial Activity : Studies have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, while exhibiting minimal effects on fungal strains .

Agrochemical Applications

The compound is also being evaluated in agrochemical formulations:

  • Pesticides and Herbicides : Its structural properties suggest potential for developing more effective agrochemicals that target specific pests while minimizing environmental impact .

Material Science

In material science, this compound is investigated for:

  • Conductive Polymers : Research is ongoing into its properties for creating advanced materials used in electronics and energy storage systems .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against various bacteria. Results indicated significant activity against both E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

Anti-Proliferative Activity Assessment

In vitro assessments using the MTT assay demonstrated that this compound effectively inhibited the proliferation of HepG2 and MCF-7 cells at low concentrations, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Substituent Position and Electronic Effects
  • Methyl 3-Amino-5-(3-Methoxyphenyl)Thiophene-2-Carboxylate (): The methoxyphenyl group at position 5 (vs. 4 in the target compound) alters electronic distribution. Used in synthesizing thieno[3,2-d]pyrimidin-4-ones, demonstrating reactivity differences due to substituent positioning .
  • Methyl 3-Amino-4-(2-Chlorophenyl)Thiophene-2-Carboxylate (): Chloro substituent (electron-withdrawing) vs. methoxy (electron-donating) affects aromatic ring reactivity. Molecular Weight: 267.74 g/mol; CAS: 925005-57-8 .
Halogenated Derivatives
  • IR peaks at 1731 cm⁻¹ (ester C=O) and 1603 cm⁻¹ (C=C); mp 148°C .
  • Ethyl 3-Amino-4-Fluorobenzo[b]Thiophene-2-Carboxylate (): Fluorine substitution increases metabolic stability compared to methoxy. Synthesized via diazotization and SO₂ treatment, highlighting divergent synthetic pathways .

Ester Group Modifications

  • Ethyl Esters (): Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (CAS: 351156-51-9) has a higher molecular weight (329.46 g/mol) and altered solubility due to the ethyl group . Ethyl esters generally exhibit lower reactivity in hydrolysis compared to methyl esters.

Sulfonyl and Sulfonamide Derivatives

  • Molecular Formula: C₁₂H₁₀ClNO₄S₂; Molecular Weight: 331.80 g/mol .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR (C=O, cm⁻¹) LC-MS [M⁺]
Target Compound C₁₄H₁₃NO₃S 287.32 Not Reported 1704 305
Methyl 3-Bromo-4-(4-Methoxyphenyl)Thiophene-2-Carboxylate C₁₃H₁₂BrNO₃S 342.21 148 1731 381
Methyl 3-Amino-4-(2-Chlorophenyl)Thiophene-2-Carboxylate C₁₂H₁₀ClNO₂S 267.74 Not Reported ~1700 Not Reported
Ethyl 2-Amino-4-(4-Cyclohexylphenyl)Thiophene-3-Carboxylate C₁₉H₂₃NO₂S 329.46 Not Reported ~1730 Not Reported

Biological Activity

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate is a thiophene derivative with significant potential in medicinal chemistry, particularly due to its antiproliferative and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C13_{13}H13_{13}NO3_3S
  • Molecular Weight : 263.31 g/mol
  • CAS Number : 82437-65-8

Biological Activity Overview

This compound has been studied for its antiproliferative effects against various cancer cell lines, as well as its antimicrobial properties.

Antiproliferative Activity

Research indicates that this compound exhibits strong antiproliferative activity. A study reported an IC50_{50} value of approximately 140 nM against HeLa cells, comparable to the reference compound combretastatin A-4 (CA-4), which has an IC50_{50} of 1.1 μM .

Table 1: Antiproliferative Effects Against Cancer Cell Lines

CompoundCell LineIC50_{50} (nM)
This compoundHeLa140
CA-4HeLa110
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylateCEM200

The compound also inhibits tubulin polymerization, a critical process in cell division, which contributes to its anticancer properties .

The biological activity of this compound is largely attributed to its ability to bind to tubulin, thereby disrupting microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives .

Table 2: Antimicrobial Activity

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Case Studies

  • HeLa Cell Study : In vitro studies on HeLa cells revealed that this compound induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .
  • Antimicrobial Evaluation : The compound was tested in a series of antimicrobial assays where it demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for development as an antimicrobial agent .

Applications in Pharmaceuticals and Agrochemicals

This compound is being explored for various applications:

  • Pharmaceutical Development : It serves as a key intermediate in synthesizing novel anti-inflammatory and analgesic drugs.
  • Agrochemical Formulations : The compound shows potential in developing effective pesticides and herbicides due to its biological activity .

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with thiophene derivatives and substituted phenyl precursors. Key steps include cyclization, functional group introduction (e.g., amino and methoxyphenyl groups), and esterification. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., palladium for cross-coupling) critically impact yield and purity. For example, highlights the necessity of optimizing solvent choice to suppress side reactions, while emphasizes temperature control during sulfonylation steps to prevent decomposition .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the thiophene ring, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess purity. and note that elemental analysis and IR spectroscopy further corroborate functional groups, such as the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound is studied as a scaffold for designing anticancer agents due to its structural similarity to bioactive thiophene derivatives (). Its methoxyphenyl and amino groups enable interactions with biological targets like kinases or DNA repair enzymes. and suggest its potential in enzyme inhibition studies, particularly for sulfonamide-containing targets .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields or biological activity data across studies?

Contradictions often arise from variations in reaction conditions (e.g., trace moisture affecting catalyst efficiency) or impurities in starting materials. Systematic reproducibility studies, including control experiments with standardized reagents, are recommended. advises using advanced purification techniques (e.g., column chromatography with gradient elution) to isolate high-purity intermediates, which reduces variability in biological assays .

Q. What strategies optimize the compound’s bioavailability and target specificity in preclinical studies?

Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyls) or prodrug formulations, can enhance solubility. highlights receptor-binding assays (e.g., SPR or ITC) to evaluate affinity for specific targets like adenosine receptors. Computational modeling (e.g., molecular docking) guides rational design, as seen in for sulfamoyl derivatives .

Q. What experimental design considerations are critical for studying the compound’s mechanism of action in cancer cells?

Dose-response assays (e.g., IC₅₀ determination) and time-resolved studies (e.g., apoptosis via flow cytometry) are essential. recommends using isogenic cell lines to isolate target pathways, while underscores the importance of negative controls (e.g., inactive analogs) to validate specificity. Proteomic profiling (e.g., Western blot for caspase activation) further elucidates mechanisms .

Q. How can researchers validate the compound’s stability under physiological conditions?

Accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) monitored via HPLC or LC-MS detect degradation products. and suggest coupling these with computational predictions (e.g., DFT calculations for hydrolysis susceptibility) to identify vulnerable functional groups .

Methodological Resources

  • Synthesis Optimization : Refer to multi-step protocols in and for temperature-sensitive reactions .
  • Data Analysis : Use NMR software (e.g., MestReNova) and cheminformatics tools (e.g., PubChem’s bioactivity data) as in and .
  • Biological Assays : Follow receptor interaction methodologies from , including radioligand binding assays .

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